4-Chloro-6-methoxy-2-(methylsulfinyl)pyrimidine
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Overview
Description
4-Chloro-6-methoxy-2-(methylsulfinyl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their presence in nucleic acids and various pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 6-position, and a methylsulfinyl group at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methoxy-2-(methylsulfinyl)pyrimidine typically involves the chlorination of 4,6-dimethoxypyrimidine followed by the introduction of the methylsulfinyl group. One common method involves the reaction of 4,6-dimethoxypyrimidine with N-chlorosuccinimide (NCS) to form 4-chloro-6-methoxypyrimidine. This intermediate is then treated with a methylsulfinylating agent under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and methylsulfinylation reactions. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methoxy-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyrimidine.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.
Major Products:
Oxidation: 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine.
Reduction: 4-Hydro-6-methoxy-2-(methylsulfinyl)pyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-methoxy-2-(methylsulfinyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential as an anti-inflammatory and antiviral agent.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxy-2-(methylsulfinyl)pyrimidine involves its interaction with specific molecular targets. The chlorine and methoxy groups enhance its ability to bind to enzymes and receptors, while the methylsulfinyl group can undergo redox reactions that modulate its activity. These interactions can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar structure but with an ethoxy group instead of a methoxy group.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains two chlorine atoms and a methylthio group.
Uniqueness: 4-Chloro-6-methoxy-2-(methylsulfinyl)pyrimidine is unique due to the presence of the methylsulfinyl group, which imparts distinct redox properties and enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
4-chloro-6-methoxy-2-methylsulfinylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-11-5-3-4(7)8-6(9-5)12(2)10/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHGAYFHSUGKFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)S(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693786 |
Source
|
Record name | 4-Chloro-2-(methanesulfinyl)-6-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-30-3 |
Source
|
Record name | 4-Chloro-2-(methanesulfinyl)-6-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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